molecular formula C19H16N4O3S B6572301 ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021260-43-4

ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6572301
CAS No.: 1021260-43-4
M. Wt: 380.4 g/mol
InChI Key: PNFRKOMTOOOECF-UHFFFAOYSA-N
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Description

Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3,4-thiadiazole derivatives under specific reaction conditions. The reaction may be facilitated by microwave irradiation or ultrasonic activation to enhance the reaction rate and yield[_{{{CITATION{{{1{Microwave-promoted multi-component and green synthesis of thiadiazolo3 ...[{{{CITATION{{{_2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{The reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo3,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of various products, including pharmaceuticals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

  • Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is structurally similar to other quinazoline derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.

  • These compounds share common structural features, such as the presence of the thiadiazole and quinazoline rings, but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of substituents and the presence of the benzoate group, which may confer unique chemical and biological properties.

Biological Activity

Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential anticancer properties, cytotoxic effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O5SC_{16}H_{15}N_3O_5S, and it features a complex structure that includes a quinazoline moiety and a thiadiazole ring. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of thiadiazole derivatives, particularly their anticancer potential. This compound has been investigated for its cytotoxic effects against different cancer cell lines.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines
    • Research has shown that thiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on human lung cancer (A549), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cells.
    • A study reported that specific derivatives showed IC50 values ranging from 4.27 µg/mL to 19.5 µM against various cancer cell lines .
  • Mechanism of Action
    • The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound and similar compounds is presented in the following table:

Study ReferenceCompound TestedCell LinesIC50 ValueMechanism
El-Naggar et al. (2011)Thiadiazole derivativesEAC modelNot specifiedTumor growth inhibition
Alam et al. (2011)5-phenyl-thiadiazolesA549, SK-MEL-24.27 µg/mLCell cycle arrest
Hosseinzadeh et al. (2013)Thiadiazole with trifluoromethylPC3, MCF7Not specifiedERK inhibition
Almasirad et al. (2016)2-amido-thiadiazolesSK-OV-319.5 µMCytotoxicity via MTT assay

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in preclinical models:

  • Case Study 1: In Vivo Evaluation
    • In vivo studies using mouse models demonstrated that certain thiadiazole derivatives significantly reduced tumor size after treatment over a period of two weeks.
  • Case Study 2: Combination Therapy
    • Combining ethyl 4-{7-methyl-5-oxo... with conventional chemotherapeutic agents has shown enhanced efficacy in reducing tumor growth compared to monotherapy.

Properties

IUPAC Name

ethyl 4-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-3-26-17(25)12-5-7-13(8-6-12)20-18-22-23-16(24)14-10-11(2)4-9-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFRKOMTOOOECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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